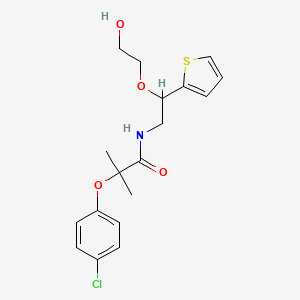

![molecular formula C13H17N5O4 B2684158 4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid CAS No. 1232778-89-0](/img/structure/B2684158.png)

4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

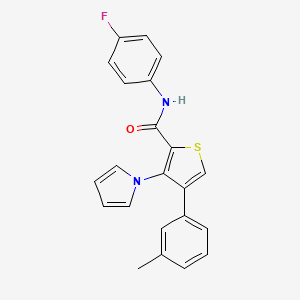

4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid, often referred to as 4-ADBT, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of tetrazole and is a white crystalline solid with a melting point of approximately 162 °C. 4-ADBT is a powerful and versatile compound that has been used in a variety of laboratory experiments and applications.

Scientific Research Applications

- Anticancer Agents : Researchers explore the potential of imidazole-containing compounds as anticancer drugs. These compounds may inhibit specific enzymes or pathways involved in cancer cell growth and proliferation .

- Antimicrobial Activity : Imidazoles exhibit antimicrobial properties, making them relevant for developing antibiotics and antifungal drugs. Researchers investigate their efficacy against various pathogens .

- Neurological Disorders : Imidazole-based molecules may modulate neurotransmitter receptors, making them candidates for treating neurological disorders such as epilepsy and anxiety .

Materials Science and Functional Materials

Imidazoles contribute to the development of functional materials with unique properties:

- Organic Semiconductors : Imidazole derivatives can serve as building blocks for organic semiconductors used in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .

- Luminescent Materials : Researchers explore imidazole-based compounds for their luminescent properties, which find applications in sensors, displays, and optoelectronic devices .

- Metal-Organic Frameworks (MOFs) : Imidazole-containing ligands are essential components in MOFs, porous materials used for gas storage, separation, and catalysis .

Catalysis and Synthetic Chemistry

Imidazoles participate in various catalytic processes:

- Base Catalysis : Imidazole derivatives can act as efficient base catalysts in organic transformations, such as Michael additions and acylation reactions .

- Transition Metal Complexes : Researchers explore imidazole-based ligands in transition metal complexes for catalytic applications, including cross-coupling reactions and asymmetric synthesis .

Other Applications

Beyond the fields mentioned above, imidazole-containing compounds have additional applications:

- Dyes and Pigments : Imidazoles contribute to the development of dyes and pigments used in textiles, paints, and other color-related industries .

- Photodynamic Therapy (PDT) : Some imidazole derivatives exhibit photosensitizing properties, making them relevant for PDT—an approach to treat cancer and other diseases using light activation .

- Biological Probes : Researchers use imidazole-based probes to study biological processes, including enzyme activity and protein interactions .

properties

IUPAC Name |

4-[5-(2-amino-4,5-dimethoxyphenyl)tetrazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-21-10-6-8(9(14)7-11(10)22-2)13-15-17-18(16-13)5-3-4-12(19)20/h6-7H,3-5,14H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDZYTYVPNWNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NN(N=N2)CCCC(=O)O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2684080.png)

![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)

![1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2684090.png)

![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)

![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)

![1-(2-Chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2684098.png)